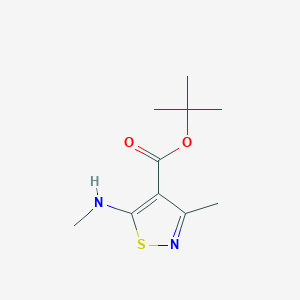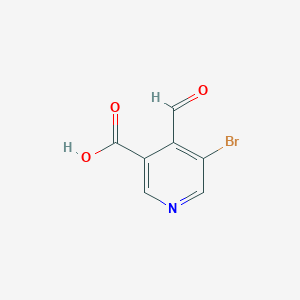
5-Bromo-4-formylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-formylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 4th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formylpyridine-3-carboxylic acid typically involves the bromination of 4-formylpyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds like Grignard reagents or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 5-Bromo-4-carboxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-formylpyridine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: As a precursor for the synthesis of biologically active molecules and potential drug candidates.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-formylpyridine-3-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. The bromine atom can also participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Lacks the formyl group at the 4th position.
4-Formylpyridine-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-formylpyridine-3-carboxylic acid: Has the formyl group at the 2nd position instead of the 4th position.
Uniqueness
5-Bromo-4-formylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C7H4BrNO3 |
|---|---|
Peso molecular |
230.02 g/mol |
Nombre IUPAC |
5-bromo-4-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,(H,11,12) |
Clave InChI |
MIFNSWHGYQIUHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
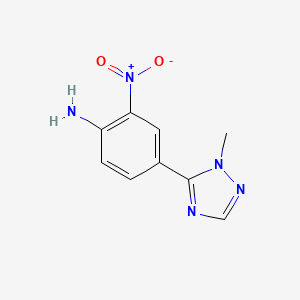
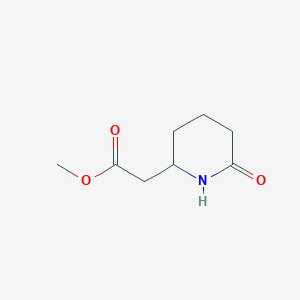


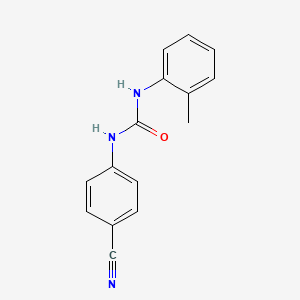
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
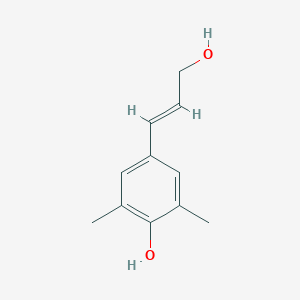

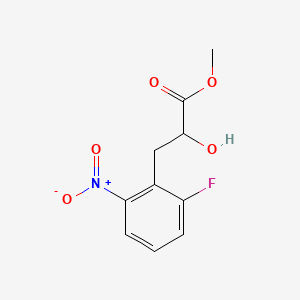
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
